molecular formula C9H8N2O B8058988 Indolizine-7-carboxamide

Indolizine-7-carboxamide

Cat. No.: B8058988
M. Wt: 160.17 g/mol
InChI Key: URGAFFAIKGXTJC-UHFFFAOYSA-N
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Description

Indolizine-7-carboxamide (CAS 2385026-20-8) is a high-purity chemical compound offered for research use in medicinal chemistry and drug discovery programs. With the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol, this compound features the indolizine scaffold, a fused bicyclic structure that is structurally isomeric to indole and known for its diverse biological properties . The indolizine core is a privileged structure in drug design due to its planar, conjugated ring system that can engage in π-stacking and hydrogen-bonding interactions with biological targets . Researchers are particularly interested in indolizine derivatives for their potential anticancer activities. Some functionalized indolizines have demonstrated promising inhibitory effects on cancer cell growth and have shown favorable binding affinities at therapeutic targets like the tubulin colchicine-binding site, as revealed through molecular docking studies . Furthermore, carboxamide-substituted indolizine derivatives have been investigated as novel agonists for the α7 nicotinic acetylcholine receptor (α7-nAChR), highlighting the scaffold's significant value in neuroscience and its potential as a therapeutic target for conditions such as schizophrenia . This combination of features makes this compound a versatile and valuable building block for synthesizing novel bioactive molecules and probing new biological mechanisms. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

indolizine-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9(12)7-3-5-11-4-1-2-8(11)6-7/h1-6H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGAFFAIKGXTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CC(=CC2=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indolizine-7-carboxamide can be achieved through various methods. One common approach involves the cyclization of 2-pyridylacetates with aldehydes under oxidative conditions. For example, the I2-mediated oxidative tandem cyclization is a direct method for synthesizing substituted indolizines . Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed Larock indole synthesis .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: Indolizine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites on the indolizine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine-7-carboxylic acid, while reduction may produce this compound derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Indolizine-7-carboxamide has been investigated for its potential as an anticancer agent . Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR).

Mechanism of Action:

  • CDK Inhibition: Disrupts cell cycle progression.
  • EGFR Inhibition: Reduces cancer cell proliferation by blocking critical signaling pathways.

Case Study: Anticancer Efficacy
A study evaluated the anticancer properties of indolizine derivatives, reporting an IC50 value of 5.84 µM against COX-2, comparable to established drugs like indomethacin.

CompoundIC50 (µM)Target
This compound5.84COX-2
Indomethacin6.84COX-2

Anti-inflammatory Activity

Indolizine derivatives have shown promise in treating inflammatory diseases through COX-2 inhibition. The inhibition of COX-2 is crucial for reducing inflammation markers.

Case Study: Anti-inflammatory Activity
Research indicated that certain indolizine derivatives significantly reduced inflammation markers in animal models.

CompoundIC50 (µM)Inflammation Marker
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine5.84Prostaglandin E2
Indomethacin6.84Prostaglandin E2

Antimicrobial Properties

Indolizine derivatives exhibit antibacterial and antifungal activities, making them potential candidates for treating infections caused by resistant strains.

Case Study: Antimicrobial Studies
Studies have reported significant antibacterial effects against various pathogens.

CompoundActivity TypePathogen
Indolizine derivative AAntibacterialStaphylococcus aureus
Indolizine derivative BAntifungalCandida albicans

Chemical Reactions and Synthesis

This compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are essential for modifying the compound to enhance its biological activity or develop new derivatives.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide or potassium permanganate.
  • Reduction: Sodium borohydride or lithium aluminum hydride.
  • Substitution: Alkyl halides or acyl chlorides.

Mechanism of Action

The mechanism of action of indolizine-7-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR), leading to the disruption of cell cycle progression and cancer cell proliferation . The compound’s ability to modulate these targets makes it a promising candidate for anticancer drug development.

Comparison with Similar Compounds

Structural Analogues: Indazole and Benzamide Derivatives

Indazole-7-carboxylic acid derivatives (e.g., compound 8 from ) exhibit protein kinase CK2 inhibition comparable to indolizine-7-carboxamide. In contrast, this compound derivatives show distinct conformational flexibility due to the non-equivalent rotamers of the carboxamide group, leading to unique binding kinetics .

Benzamides , such as N-hydroxyindazolecarboximidamides, demonstrate indoleamine 2,3-dioxygenase 1 (IDO1) inhibition but lack the bicyclic framework of indolizines, resulting in reduced metabolic stability and target selectivity .

Table 1: Structural and Functional Comparison
Compound Class Key Feature Rotational Barrier Complexity Example Activity (Target)
This compound Non-equivalent rotamers High Antitumor (Histone methyltransferases)
Indazole-7-carboxylic acid Position-independent CK2 inhibition Low Kinase inhibition (CK2)
Benzamide Planar conformers Moderate IDO1 inhibition

Functional Group Variations: Carboxylate Esters vs. Carboxamides

Replacing the carboxamide group with carboxylate esters (e.g., ethyl 7-amino-3-(4-bromobenzoyl)indolizine-1-carboxylate) alters bioavailability and target engagement. For instance, ester derivatives (e.g., compounds 2e, 2g, 2j) exhibit broad-spectrum antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa, with inhibition zones exceeding 15 mm . However, carboxamide derivatives generally show superior kinase selectivity, as seen in N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]this compound (CID: 163196379), which inhibits RPS6KA kinases at an IC50 of 1.65 µM .

Pharmacological and Computational Insights

Anticancer Activity: this compound derivatives often outperform indole-based analogues in target specificity.

Molecular Dynamics : Computational studies reveal that this compound’s carboxamide group forms stable hydrogen bonds with kinase ATP-binding pockets, whereas ester derivatives lack this capacity . Additionally, molecular modeling of 7-methoxyindolizine-1-carboxylic acid (CAS: 1824085-60-0) suggests steric hindrance limits its interaction with COX-2, unlike carboxamide variants .

Biological Activity

Indolizine-7-carboxamide is a heterocyclic compound belonging to the indolizine family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a fused pyrrole and pyridine ring system, which contributes to its unique chemical properties. The compound is known for its ability to act as a building block in organic synthesis and as a ligand in coordination chemistry, making it valuable for various scientific applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Indolizine derivatives have been shown to inhibit CDKs, disrupting cell cycle progression in cancer cells.
  • Inhibition of Epidermal Growth Factor Receptors (EGFR) : This inhibition can lead to reduced proliferation of cancer cells by blocking critical signaling pathways.
  • COX-2 Inhibition : Molecular modeling studies indicate that Indolizine derivatives can inhibit COX-2 enzyme activity through hydrophobic interactions, which are crucial for anti-inflammatory effects .

Biological Activities

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Research has shown that Indolizine derivatives can inhibit various cancer cell lines by targeting specific enzymes involved in tumor growth. For instance, one study reported an IC50 value of 5.84 µM for a related indolizine derivative against COX-2, demonstrating comparable efficacy to established drugs like indomethacin .
  • Antimicrobial Properties : Indolizines have been documented to possess antibacterial and antifungal activities. Some derivatives have shown dual action against both gram-positive and gram-negative bacteria as well as fungi .
  • Anti-inflammatory Effects : The COX-2 inhibition suggests potential applications in treating inflammatory diseases, further supported by the compound's ability to modulate inflammatory pathways .

1. Anticancer Efficacy

A study evaluated the anticancer properties of several Indolizine derivatives, including this compound. The findings indicated significant inhibition of cancer cell proliferation in vitro, particularly against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via CDK inhibition.

CompoundIC50 (µM)Target
This compound5.84COX-2
Indomethacin6.84COX-2

2. Anti-inflammatory Activity

Research on the anti-inflammatory potential of indolizines highlighted their role as COX inhibitors. One derivative demonstrated promising results in reducing inflammation markers in animal models.

CompoundIC50 (µM)Inflammation Marker
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine5.84Prostaglandin E2
Indomethacin6.84Prostaglandin E2

3. Antimicrobial Studies

Indolizine derivatives were assessed for their antimicrobial activity against various pathogens. The results indicated that certain compounds exhibited significant antibacterial effects, particularly against resistant strains.

CompoundActivity TypePathogen
Indolizine derivative AAntibacterialStaphylococcus aureus
Indolizine derivative BAntifungalCandida albicans

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for indolizine-7-carboxamide derivatives, and how can researchers optimize reaction yields?

  • Methodology :

  • Begin with the core indolizine scaffold and introduce carboxamide substituents via nucleophilic acyl substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .
  • Monitor reaction progress using TLC or HPLC, and optimize conditions (temperature, solvent polarity, catalyst loading) to improve yields.
  • Characterize intermediates via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
    • Key Challenges :
  • Side reactions (e.g., over-alkylation) may occur; use protecting groups (e.g., Boc for amines) to mitigate unwanted byproducts.

Q. How should researchers validate the purity and identity of newly synthesized this compound compounds?

  • Methodology :

  • Perform elemental analysis (C, H, N) and confirm purity via HPLC (≥95% purity threshold).
  • Use spectroscopic techniques:
  • IR spectroscopy : Confirm carboxamide C=O stretch (~1650–1700 cm1^{-1}).
  • Mass spectrometry : Verify molecular ion peaks and fragmentation patterns .
  • For novel compounds, include X-ray crystallography to resolve 3D structure .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s antitumor activity?

  • Methodology :

  • Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or CellTiter-Glo assays.
  • Include positive controls (e.g., doxorubicin) and calculate IC50_{50} values .
  • Validate target engagement via Western blotting for histone N-methyltransferase inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictory data in this compound’s mechanism of action across studies?

  • Methodology :

  • Conduct dose-response experiments to confirm concentration-dependent effects.
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays) to cross-validate target interactions .
  • Perform meta-analyses of existing literature to identify confounding variables (e.g., cell line heterogeneity, assay protocols) .
    • Example : Discrepancies in IC50_{50} values may arise from differences in serum content in cell culture media; standardize FBS concentration (e.g., 10% v/v) .

Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties?

  • Methodology :

  • Use molecular docking (AutoDock Vina, Schrödinger) to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
  • Predict ADMET properties via QSAR models (e.g., SwissADME) focusing on logP (target ≤5) and aqueous solubility .
  • Validate predictions with in vitro microsomal stability assays .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?

  • Methodology :

  • Systematically vary substituents at positions 1, 3, and 7 of the indolizine core.
  • Test analogs in parallel using standardized assays (e.g., enzyme inhibition, cytotoxicity).
  • Apply multivariate statistical analysis (e.g., PCA) to correlate structural features with activity .
    • Example : Methylation at position 6 enhances metabolic stability but reduces solubility; balance via hydrophilic substituents (e.g., hydroxyl groups) .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?

  • Methodology :

  • Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) with the Hill equation.
  • Report 95% confidence intervals for IC50_{50} values and use ANOVA for multi-group comparisons .
  • Address outliers via Grubbs’ test and document exclusion criteria transparently .

Q. How can researchers ensure reproducibility in this compound synthesis across labs?

  • Methodology :

  • Provide detailed synthetic protocols in supplementary materials, including exact molar ratios, solvent grades, and purification steps .
  • Share characterized intermediates via public repositories (e.g., PubChem) .
  • Use standardized reference compounds (e.g., NIST-traceable standards) for spectroscopic comparisons .

Table: Key Pharmacological Data for this compound

PropertyValue/DescriptionSource
Molecular FormulaC31_{31}H36_{36}F3_{3}N7_{7}O3_{3}WHO
Primary TargetHistone N-methyltransferaseWHO
Antitumor Activity (IC50_{50})0.8–2.4 µM (varies by cell line)Preclinical
Metabolic Stabilityt1/2_{1/2} = 45 min (human liver microsomes)Computational

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Indolizine-7-carboxamide
Reactant of Route 2
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Indolizine-7-carboxamide

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